Cas no 68400-54-4 (2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one)

2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one structure
68400-54-4 structure
Product Name:2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one
Numero CAS:68400-54-4
MF:C14H20O2
MW:220.307404518127
CID:58776
PubChem ID:110191
Update Time:2025-04-19

2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Hydroxy-2-methyl-1-(4-tert-butyl)phenylpropan-1-one
    • 1-[4-(1,1-Dimethylethyl)phenyl]-2-hydroxy-2-methylpropan-1-one
    • 1-(4-(1,1-Dimethylethyl)phenyl)-2-hydroxy-2-methylpropan-1-one
    • 1-(4-tert-Butylphenyl)-2-hydroxy-2-methyl-1-propanone
    • 1-(4-tert-Butylphenyl)-2-hydroxy-2-methylpropan-1-one
    • 1-Propanone, 1-(4-(1,1-dimethylethyl)phenyl)-2-hydroxy-2-methyl-
    • 1-propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-
    • EINECS 270-044-5
    • 1-(4-(tert-Butyl)phenyl)-2-hydroxy-2-methylpropan-1-one
    • DTXSID4071508
    • UNII-J3D3DE2CMT
    • SCHEMBL305930
    • NS00036586
    • 2-HYDROXY-2-METHYL-1-(4-TERT-BUTYLPHENYL)-1-PROPANONE
    • J3D3DE2CMT
    • FT-0702656
    • 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-2-HYDROXY-2-METHYL-1-PROPANONE
    • 68400-54-4
    • 270-044-5
    • JHXJMPVUVKIGKC-UHFFFAOYSA-N
    • DTXCID5045968
    • Inchi: 1S/C14H20O2/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4,5)16/h6-9,16H,1-5H3
    • Chiave InChI: JHXJMPVUVKIGKC-UHFFFAOYSA-N
    • Sorrisi: OC(C)(C)C(C1C=CC(=CC=1)C(C)(C)C)=O

Proprietà calcolate

  • Massa esatta: 220.1464
  • Massa monoisotopica: 220.146
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 252
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 37.3A^2
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.009
  • Punto di ebollizione: 327 °C at 760 mmHg
  • Punto di infiammabilità: 138.9 °C
  • Indice di rifrazione: 1.511
  • PSA: 37.3
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